molecular formula C12H14O3 B14148188 Verimol I CAS No. 53484-54-1

Verimol I

Cat. No.: B14148188
CAS No.: 53484-54-1
M. Wt: 206.24 g/mol
InChI Key: XQNPFRPIWBMLRN-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Verimol I can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Verimol I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate can yield 4-methoxybenzoic acid .

Scientific Research Applications

Verimol I has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Verimol I involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Verimol I can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

53484-54-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(E)-3-(4-methoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C12H14O3/c1-10(13)15-9-3-4-11-5-7-12(14-2)8-6-11/h3-8H,9H2,1-2H3/b4-3+

InChI Key

XQNPFRPIWBMLRN-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)OCC=CC1=CC=C(C=C1)OC

Origin of Product

United States

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